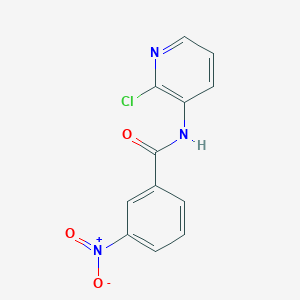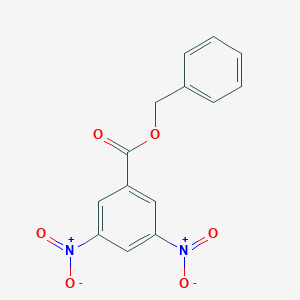
N-(2-chloropyridin-3-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloropyridin-3-yl)-3-nitrobenzamide, commonly known as CNB-001, is a small molecule drug that has shown potential in treating neurological disorders. The compound belongs to the family of nitrobenzamides and has been extensively studied for its neuroprotective properties.
Mechanism of Action
The mechanism of action of CNB-001 involves the activation of the Nrf2 pathway, which plays a crucial role in the body's defense against oxidative stress. The compound also inhibits the activation of the NF-κB pathway, which is responsible for inflammation.
Biochemical and Physiological Effects:
CNB-001 has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. The compound also reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are responsible for inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of CNB-001 is its ability to cross the blood-brain barrier, making it suitable for treating neurological disorders. The compound has also shown a good safety profile in preclinical studies. However, further studies are needed to determine the optimal dosage and duration of treatment.
Future Directions
There are several future directions for research on CNB-001. One area of interest is the development of new formulations that can improve the bioavailability and efficacy of the compound. Another direction is the investigation of the compound's potential in treating other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, studies on the long-term safety and toxicity of CNB-001 are needed to determine its suitability for clinical use.
Conclusion:
In conclusion, CNB-001 is a promising small molecule drug that has shown potential in treating various neurological disorders. The compound's neuroprotective properties, mechanism of action, and biochemical effects make it an attractive candidate for further studies. However, more research is needed to determine its optimal use and safety profile.
Synthesis Methods
CNB-001 can be synthesized using a multistep process involving reactions such as nitration, reduction, and amidation. The compound can be prepared in high yields with high purity, making it suitable for further studies.
Scientific Research Applications
CNB-001 has shown promising results in preclinical studies for treating various neurological disorders such as traumatic brain injury, stroke, and Alzheimer's disease. The compound has been found to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
properties
CAS RN |
121311-54-4 |
|---|---|
Product Name |
N-(2-chloropyridin-3-yl)-3-nitrobenzamide |
Molecular Formula |
C12H8ClN3O3 |
Molecular Weight |
277.66 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-10(5-2-6-14-11)15-12(17)8-3-1-4-9(7-8)16(18)19/h1-7H,(H,15,17) |
InChI Key |
ZLJMKNNBRPHSGG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(N=CC=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(N=CC=C2)Cl |
synonyms |
N-(2-Chloro-pyridin-3-yl)-3-nitro-benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B174572.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B174580.png)




